molecular formula C14H15N5O6S B14106065 Benzoic acid,2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]-

Benzoic acid,2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]-

Cat. No.: B14106065
M. Wt: 381.37 g/mol
InChI Key: WDGQQVOOSQJEPE-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]- is a chemical compound known for its applications in various fields, particularly in agriculture as a herbicide. It is commonly referred to as tribenuron-methyl . This compound is part of the sulfonylurea class of herbicides, which are known for their effectiveness in controlling broad-leaved weeds in cereal crops .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]- involves several steps. One common method includes the reaction of 4-methoxy-6-methyl-1,3,5-triazine-2-amine with methyl isocyanate to form an intermediate, which is then reacted with benzoic acid derivatives under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to obtain the final product suitable for agricultural use .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

Benzoic acid, 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]- has several scientific research applications:

Mechanism of Action

The compound exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of cell division and growth in susceptible plants, ultimately causing their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]- is unique due to its specific chemical structure, which provides it with distinct properties such as high selectivity and effectiveness in controlling a wide range of broad-leaved weeds .

Properties

Molecular Formula

C14H15N5O6S

Molecular Weight

381.37 g/mol

IUPAC Name

2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-(methylcarbamoyl)sulfamoyl]benzoic acid

InChI

InChI=1S/C14H15N5O6S/c1-8-16-12(18-13(17-8)25-3)19(14(22)15-2)26(23,24)10-7-5-4-6-9(10)11(20)21/h4-7H,1-3H3,(H,15,22)(H,20,21)

InChI Key

WDGQQVOOSQJEPE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=N1)OC)N(C(=O)NC)S(=O)(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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